2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps. One common synthetic route starts with the conversion of benzoic acid to ethyl benzoate, followed by the formation of benzohydrazide. The benzohydrazide is then cyclized to form the oxadiazole ring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, and conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Major Products: The major products depend on the specific reaction but can include various substituted oxadiazoles and thioethers.
Scientific Research Applications
2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
- 5-benzyl-1,3,4-oxadiazole-2-thiol
- 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted)acetamides
These compounds share the oxadiazole core but differ in their substituents, which can significantly alter their chemical properties and applications. The uniqueness of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide lies in its specific combination of phenoxymethyl and phenylethyl groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c23-17(20-12-11-15-7-3-1-4-8-15)14-26-19-22-21-18(25-19)13-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,23) |
InChI Key |
NDRHVOWQEXZUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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